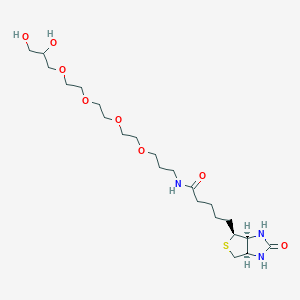
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
描述
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol is a biotin derivative that has been used extensively in scientific research. This compound is commonly referred to as Biotin-XX-SE and is used as a labeling reagent for proteins, nucleic acids, and other biomolecules. The unique properties of Biotin-XX-SE make it an essential tool for researchers studying protein-protein interactions, enzyme kinetics, and gene expression.
作用机制
Biotin-XX-SE works by covalently attaching to primary amines on biomolecules, such as lysine residues on proteins. This covalent attachment allows for the specific labeling and detection of the biomolecule of interest. Biotin-XX-SE can also be used to purify labeled biomolecules using streptavidin-coated beads.
Biochemical and Physiological Effects:
Biotin-XX-SE does not have any known biochemical or physiological effects on cells or organisms. This compound is used solely as a labeling reagent and does not interact with cellular processes or pathways.
实验室实验的优点和局限性
Biotin-XX-SE has several advantages as a labeling reagent. This compound is highly specific for primary amines and can be used to label a wide range of biomolecules. Biotin-XX-SE is also stable and easy to use, making it a popular choice for researchers. However, there are limitations to the use of Biotin-XX-SE. This compound requires careful attention to detail during synthesis and labeling to ensure high-quality results. Additionally, the covalent attachment of Biotin-XX-SE to biomolecules can affect their structure and function, which may impact experimental results.
未来方向
There are several future directions for the use of Biotin-XX-SE in scientific research. One area of interest is the development of new labeling reagents that can be used in conjunction with Biotin-XX-SE to provide additional information about biomolecules. Another area of interest is the use of Biotin-XX-SE in live-cell imaging studies, which would allow for the visualization of labeled biomolecules in real-time. Additionally, the development of new synthesis methods for Biotin-XX-SE could improve the efficiency and quality of labeling experiments.
科学研究应用
Biotin-XX-SE has been used extensively in scientific research as a labeling reagent. This compound is commonly used to label proteins, nucleic acids, and other biomolecules for detection and purification purposes. Biotin-XX-SE is particularly useful for studying protein-protein interactions, enzyme kinetics, and gene expression.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-14-17(27)15-33-13-12-32-11-10-31-9-8-30-7-3-6-23-20(28)5-2-1-4-19-21-18(16-34-19)24-22(29)25-21/h17-19,21,26-27H,1-16H2,(H,23,28)(H2,24,25,29)/t17?,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWUUZJPTQRD-JVLLYVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)




